molecular formula C16H12FN3O3 B2747537 1-(4-fluorophenyl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1330024-76-4

1-(4-fluorophenyl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2747537
CAS No.: 1330024-76-4
M. Wt: 313.288
InChI Key: FMOFPHYTAIFETQ-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group and a methoxyphenyl group attached to the triazole ring, along with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the coupling of an azide and an alkyne to form the triazole ring. The specific steps are as follows:

    Synthesis of Azide Intermediate: The azide intermediate can be prepared by reacting 4-fluoroaniline with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide.

    Synthesis of Alkyne Intermediate: The alkyne intermediate can be synthesized by reacting 3-methoxybenzyl bromide with sodium acetylide.

    Cycloaddition Reaction: The azide and alkyne intermediates are then subjected to the Huisgen cycloaddition reaction in the presence of a copper(I) catalyst to form the triazole ring.

    Carboxylation: The resulting triazole compound is then carboxylated using carbon dioxide under basic conditions to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce specific functional groups.

    Substitution: The fluorophenyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., sodium methoxide).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-fluorophenyl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
  • 1-(4-bromophenyl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
  • 1-(4-methylphenyl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Uniqueness

1-(4-fluorophenyl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for drug design and development.

Properties

IUPAC Name

1-(4-fluorophenyl)-5-(3-methoxyphenyl)triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3/c1-23-13-4-2-3-10(9-13)15-14(16(21)22)18-19-20(15)12-7-5-11(17)6-8-12/h2-9H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOFPHYTAIFETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(N=NN2C3=CC=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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